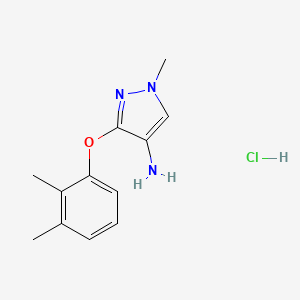
3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a dimethylphenoxy group and a methylamine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylphenol with 1-methylpyrazole-4-amine under specific conditions to form the desired product. The reaction may require catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethylphenoxy)pyrrolidine: Shares a similar phenoxy group but differs in the heterocyclic ring structure.
Dimethyl-substituted methoxypyrazines: These compounds have similar pyrazole structures with different substituents.
Uniqueness
3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylphenoxy group and a methylamine group on a pyrazole ring sets it apart from other similar compounds .
Biological Activity
3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride is a pyrazole derivative with significant biological activity. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, a dimethylphenoxy group, and an amine group. The hydrochloride form enhances its solubility, making it suitable for various applications in biological research.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | 3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride |
| CAS Number | 1431968-16-9 |
| Molecular Formula | C12H16ClN3O |
| Molecular Weight | 253.73 g/mol |
The compound's structure allows it to interact with various biological targets, including enzymes and receptors, which is crucial for its biological activity.
The biological activity of 3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It can act as an inhibitor or activator depending on the target:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus preventing substrate binding or catalysis.
- Receptor Modulation : It can function as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.
Case Studies and Research Findings
- Antioxidant Properties :
- Enzyme Inhibition :
- Therapeutic Potential :
Comparative Biological Activity Table
| Compound Name | Antioxidant Activity (ABTS) | AChE Inhibition | Therapeutic Potential |
|---|---|---|---|
| 3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine; HCl | TBD | TBD | Potential |
| 4-amino-3-pyrazol-5-ol hydrochloride | High | Moderate | Yes |
| 4-Amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride | Significant | Not assessed | Strong |
Properties
Molecular Formula |
C12H16ClN3O |
|---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
3-(2,3-dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-8-5-4-6-11(9(8)2)16-12-10(13)7-15(3)14-12;/h4-7H,13H2,1-3H3;1H |
InChI Key |
FSYNYAIGOXFGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NN(C=C2N)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















